molecular formula C15H11BrCl2N2OS B3530614 3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide

3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide

Cat. No.: B3530614
M. Wt: 418.1 g/mol
InChI Key: KFVHOFPQWUSGHD-UHFFFAOYSA-N
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Description

3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide typically involves multiple steps, including halogenation, amidation, and thiolation reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .

Scientific Research Applications

3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(3,5-dichlorophenyl)benzamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-bromo-2-(2-chlorovinyl)benzothiophene

Uniqueness

3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2OS/c1-8-5-6-9(7-10(8)16)14(21)20-15(22)19-12-4-2-3-11(17)13(12)18/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVHOFPQWUSGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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